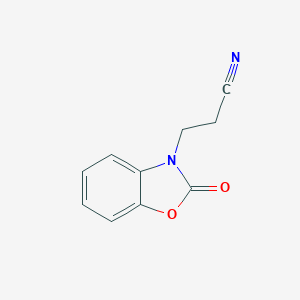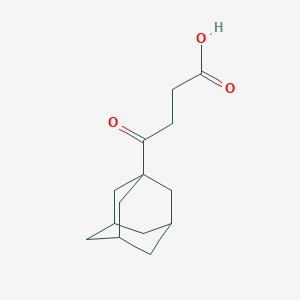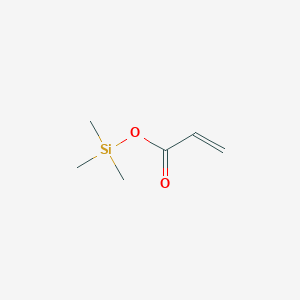![molecular formula H2O4W B085289 Kyselina wolframova [Czech] CAS No. 11105-11-6](/img/structure/B85289.png)
Kyselina wolframova [Czech]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kyselina wolframova, also known as tungstic acid, is a chemical compound with the molecular formula H2WO4. It is a white, crystalline powder that is soluble in water and has a wide range of applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Kyselina wolframova has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the synthesis of carboxylic acids. It is also used in the production of tungsten oxide and tungsten metal, which are important materials in the electronics industry.
Wirkmechanismus
The mechanism of action of kyselina wolframova is not well understood. However, it is believed to act as a Lewis acid, which is a type of chemical that can accept a pair of electrons from another molecule. This property makes it an effective catalyst in many organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of kyselina wolframova. However, it has been shown to have low toxicity and is not considered a major health hazard. It is important to note that further research is needed to fully understand the potential effects of this chemical compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of kyselina wolframova is its effectiveness as a catalyst in organic synthesis reactions. It is also relatively inexpensive and easy to synthesize. However, it has limited solubility in many solvents, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain reactions.
Zukünftige Richtungen
There are several future directions for research on kyselina wolframova. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential applications in the production of new materials, such as nanomaterials and semiconductors. Finally, further research is needed to fully understand the biochemical and physiological effects of this chemical compound.
Synthesemethoden
Kyselina wolframova can be synthesized through the reaction of sodium tungstate with sulfuric acid. The resulting Kyselina wolframova [Czech] acid is then purified through a series of washes and filtrations to obtain the final product. This synthesis method is widely used in laboratories and is relatively simple and cost-effective.
Eigenschaften
CAS-Nummer |
11105-11-6 |
|---|---|
Molekularformel |
H2O4W |
Molekulargewicht |
249.9 g/mol |
IUPAC-Name |
trioxotungsten;hydrate |
InChI |
InChI=1S/H2O.3O.W/h1H2;;;; |
InChI-Schlüssel |
YGIGBRKGWYIGPA-UHFFFAOYSA-N |
SMILES |
O.O=[W](=O)=O |
Kanonische SMILES |
O.O=[W](=O)=O |
Andere CAS-Nummern |
11105-11-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)









